molecular formula C31H22 B12583738 2,3,4-Triphenyl-9H-fluorene CAS No. 643767-49-1

2,3,4-Triphenyl-9H-fluorene

Katalognummer: B12583738
CAS-Nummer: 643767-49-1
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: WTBUMBGJMJSSAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4-Triphenyl-9H-fluorene is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the fluorene family, characterized by a tricyclic aromatic hydrocarbon structure. The presence of three phenyl groups attached to the fluorene core enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triphenyl-9H-fluorene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 9-bromo-9H-fluorene as a starting material, which undergoes a series of reactions including Grignard reactions and Friedel-Crafts alkylation to introduce the phenyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4-Triphenyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydrofluorene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the fluorene core.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by further functionalization using organometallic reagents.

Major Products:

Wissenschaftliche Forschungsanwendungen

2,3,4-Triphenyl-9H-fluorene has found applications in several scientific fields:

Wirkmechanismus

The mechanism by which 2,3,4-Triphenyl-9H-fluorene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,3,4-Triphenyl-9H-fluorene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its stability and reactivity, making it more suitable for certain applications compared to its analogs.

Eigenschaften

CAS-Nummer

643767-49-1

Molekularformel

C31H22

Molekulargewicht

394.5 g/mol

IUPAC-Name

2,3,4-triphenyl-9H-fluorene

InChI

InChI=1S/C31H22/c1-4-12-22(13-5-1)28-21-26-20-25-18-10-11-19-27(25)30(26)31(24-16-8-3-9-17-24)29(28)23-14-6-2-7-15-23/h1-19,21H,20H2

InChI-Schlüssel

WTBUMBGJMJSSAH-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=C(C(=C(C=C31)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.